PNU109291

Description

Properties

IUPAC Name |

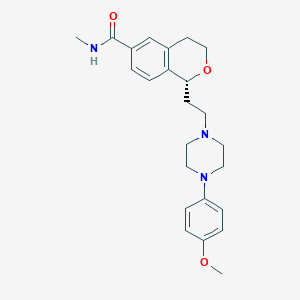

(1S)-1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLSEQDYARNKTL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187665-60-7 | |

| Record name | (1S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU 109291 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-109291 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E4LJL8K38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PNU-109291: A Deep Dive into its Mechanism of Action as a Selective 5-HT1D Receptor Agonist

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PNU-109291, a potent and selective serotonin (B10506) 5-HT1D receptor agonist. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of serotonergic compounds and their therapeutic potential, particularly in the context of migraine.

Core Mechanism of Action

PNU-109291 exerts its pharmacological effects primarily through its high-affinity and selective agonism at the serotonin 5-HT1D receptor. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is predominantly coupled to the Gi/o signaling pathway. Activation of the 5-HT1D receptor by PNU-109291 initiates a cascade of intracellular events, the hallmark of which is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular processes. The reduction in cAMP levels is believed to be a critical step in the therapeutic efficacy of 5-HT1D receptor agonists in the treatment of migraine.[1]

The selectivity of PNU-109291 is a key feature, with studies demonstrating a 5000-fold higher affinity for the primate 5-HT1D receptor over the closely related 5-HT1B receptor.[2][3] This selectivity is advantageous as it may reduce the potential for off-target effects, particularly vasoconstriction in coronary arteries, which has been a concern with less selective 5-HT1B/1D receptor agonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of PNU-109291.

Table 1: In Vivo Efficacy of PNU-109291

| Parameter | Species | Experimental Model | Value | Reference |

| IC50 | Guinea Pig | Inhibition of Electrically Induced Dural Plasma Extravasation | 4.2 nmol/kg (s.c.) | [2][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of the 5-HT1D receptor and a typical experimental workflow for characterizing a selective agonist like PNU-109291.

References

- 1. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 2. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

PNU109291: A Technical Guide to its 5-HT1D Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU109291 is a potent and highly selective agonist for the serotonin (B10506) 5-HT1D receptor. This document provides an in-depth technical overview of its receptor selectivity profile, compiling available quantitative data on its binding affinity and functional activity. Detailed methodologies for the key experiments are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding of the compound's pharmacological characteristics.

Introduction

This compound, chemically identified as (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide, has emerged as a valuable research tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. Its high selectivity distinguishes it from many other serotonergic compounds, making it a precise probe for studying 5-HT1D-mediated effects. Notably, it has been investigated for its potential therapeutic applications, particularly in the context of migraine, where it has been shown to reduce dural plasma extravasation initiated by trigeminal ganglion stimulation.[1][2] This guide synthesizes the critical data and methodologies that define the selectivity of this compound for the 5-HT1D receptor.

Quantitative Pharmacology

The selectivity of this compound is best understood through quantitative analysis of its binding affinity (Ki) and functional potency (EC50) at various serotonin (5-HT) receptor subtypes.

Radioligand Binding Affinity Profile

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is competed with the test compound (this compound) at various concentrations. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which is then used to calculate the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

The available data for this compound demonstrates its exceptional selectivity for the human 5-HT1D receptor.

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1D | Reference |

| 5-HT1D | 0.9 | - | [3] |

| 5-HT1B | 5775 | ~6400-fold | [3] |

| 5-HT1A | >1000 nM | >1000-fold | [2] |

| 5-HT2A | >1000 nM | >600-fold | [2] |

| 5-HT1E | No activity | - | [2] |

| 5-HT2B | No activity | - | [2] |

| 5-HT2C | No activity | - | [2] |

| 5-HT6 | No activity | - | [2] |

| 5-HT7 | No activity | - | [2] |

Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors. This table summarizes the inhibition constants (Ki) of this compound at various serotonin receptor subtypes, highlighting its high affinity and selectivity for the 5-HT1D receptor.

Functional Activity Profile

Functional assays, such as the GTPγS binding assay, are employed to determine the potency and efficacy of a compound as an agonist or antagonist. These assays measure the functional consequence of receptor binding, such as the activation of G-proteins. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response, while Emax represents the maximum response achievable by the agonist.

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) |

| 5-HT1D | GTPγS Binding | Data not available | Data not available |

| In vivo (pig) | Dural Plasma Extravasation | IC50 = 4.2 nmol/kg | - |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound at various serotonin receptor subtypes.

Materials:

-

Cell membranes expressing the human serotonin receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]5-HT for 5-HT1D).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the specific human 5-HT receptor subtype are prepared by homogenization and centrifugation. The final pellet is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).

-

50 µL of various concentrations of this compound.

-

50 µL of the specific radioligand (e.g., [³H]5-HT at a concentration close to its Kd).

-

50 µL of the membrane preparation.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at the 5-HT1D receptor.

Materials:

-

Cell membranes expressing the human 5-HT1D receptor.

-

[³⁵S]GTPγS.

-

This compound stock solution.

-

GDP (Guanosine diphosphate).

-

GTPγS (unlabeled).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the 5-HT1D receptor are prepared and protein concentration is determined.

-

Assay Setup: In a 96-well microplate, add in the following order:

-

25 µL of assay buffer containing GDP (e.g., 10 µM final concentration).

-

25 µL of various concentrations of this compound.

-

25 µL of the membrane preparation.

-

-

Pre-incubation: The plate is pre-incubated at 30°C for 15-20 minutes.

-

Initiation of Reaction: 25 µL of [³⁵S]GTPγS (e.g., 0.1 nM final concentration) is added to each well to start the reaction. For determining non-specific binding, a high concentration of unlabeled GTPγS is added.

-

Incubation: The plate is incubated at 30°C for 30-60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold wash buffer.

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The agonist-stimulated [³⁵S]GTPγS binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding. The EC50 and Emax values are determined by non-linear regression analysis of the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway of the 5-HT1D receptor and the general workflows for the experimental protocols described.

Caption: 5-HT1D Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: GTPγS Binding Assay Workflow.

Conclusion

The data presented in this technical guide unequivocally establish this compound as a potent and highly selective 5-HT1D receptor agonist. Its significant separation in binding affinity between the 5-HT1D subtype and other serotonin receptors, particularly 5-HT1B, underscores its value as a research tool. The detailed experimental protocols provided herein offer a foundation for the replication of these findings and for the further characterization of this compound and other novel serotonergic compounds. The visualization of the 5-HT1D signaling pathway and experimental workflows aims to provide a clear and comprehensive understanding of the pharmacological assessment of this important research compound.

References

PNU-109291: A Deep Dive into the Discovery and History of a Highly Selective 5-HT1D Receptor Agonist

Kalamazoo, MI - PNU-109291, a potent and highly selective serotonin (B10506) 1D (5-HT1D) receptor agonist, emerged from the laboratories of the former Pharmacia & Upjohn company (now part of Pfizer) in the late 1990s as a promising candidate for the treatment of migraine. Its discovery offered a significant advancement in the quest for more specific therapies targeting the neuronal mechanisms of migraine, with the potential to minimize the cardiovascular side effects associated with earlier non-selective triptans. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of PNU-109291, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

PNU-109291, with the chemical name (S)-(-)-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-isochroman-6-carboxamide, was first described by Ennis and colleagues in a 1998 publication in the Journal of Medicinal Chemistry. This seminal paper detailed the synthesis and initial pharmacological characterization of a series of isochroman-6-carboxamides, identifying PNU-109291 as a compound with exceptional affinity and selectivity for the human 5-HT1D receptor.

A key highlight of its profile is its remarkable selectivity, exhibiting a 5000-fold higher affinity for the 5-HT1D receptor over the closely related 5-HT1B receptor.[1][2] This high selectivity was a crucial design element, as the 5-HT1B receptor was implicated in the vasoconstrictive effects that raised cardiovascular safety concerns with earlier migraine therapies.

Pharmacological Profile

The pharmacological activity of PNU-109291 has been primarily characterized through in vitro receptor binding assays and in vivo models of migraine pathophysiology.

Receptor Binding Affinity

| Receptor Subtype | Reported Affinity (pKi) | Selectivity vs. 5-HT1B | Reference |

| Human 5-HT1D | High (specific value not consistently reported in abstracts) | 5000-fold | Ennis et al., 1998 |

| Human 5-HT1B | Low | - | Ennis et al., 1998 |

In Vivo Efficacy

The potential therapeutic utility of PNU-109291 for migraine was evaluated in preclinical models that mimic aspects of the condition, particularly neurogenic inflammation. A key study by Cutrer and colleagues, published in Neuropharmacology in 1999, investigated the effects of PNU-109291 in guinea pig models.[1][2]

The results demonstrated that subcutaneous administration of PNU-109291 dose-dependently inhibited dural plasma extravasation, a marker of neurogenic inflammation, with a potent IC50 of 4.2 nmol/kg.[1][2] Furthermore, the compound was shown to reduce c-fos immunoreactivity in the trigeminal nucleus caudalis, an indicator of neuronal activation in the pain pathways associated with migraine.[1][2]

| In Vivo Model | Endpoint | PNU-109291 Activity | Reference |

| Dural Neurogenic Inflammation (Guinea Pig) | Inhibition of Plasma Extravasation | IC50 = 4.2 nmol/kg (s.c.) | Cutrer et al., 1999 |

| Trigeminal Nucleus Caudalis Activation (Guinea Pig) | Reduction of c-fos Immunoreactivity | Significant reduction at ≥122.2 nmol/kg (s.c.) | Cutrer et al., 1999 |

Mechanism of Action and Signaling Pathway

PNU-109291 exerts its pharmacological effects by acting as an agonist at presynaptic 5-HT1D receptors located on trigeminal nerve endings that innervate the cranial vasculature. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are pivotal in mediating the vasodilation and pain transmission characteristic of migraine attacks.

Synthesis

The synthesis of PNU-109291, as detailed in the primary literature, involves a multi-step process starting from a substituted isochroman (B46142) precursor. A key step is the coupling of the isochroman moiety with the piperazine (B1678402) side chain. The stereochemistry of the final compound is crucial for its activity, with the (S)-enantiomer demonstrating the desired pharmacological profile.

Experimental Protocols

Radioligand Binding Assay

The determination of receptor binding affinities for PNU-109291 would typically follow a competitive radioligand binding protocol.

References

PNU109291: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective 5-HT1D Receptor Agonist

This technical guide provides a comprehensive overview of PNU109291, a potent and highly selective serotonin (B10506) 1D (5-HT1D) receptor agonist. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, pharmacological profile, and key experimental findings. All quantitative data is presented in structured tables for clarity, and detailed methodologies for cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action and experimental evaluation.

Chemical and Physical Properties

This compound is a synthetic organic compound with the CAS number 187665-60-7. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 187665-60-7 |

| Molecular Formula | C₂₄H₃₁N₃O₃ |

| Molecular Weight | 409.52 g/mol |

| IUPAC Name | (S)-3,4-dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide |

| SMILES | CNC(=O)c1ccc2c(CCO[C@H]2CCN3CCN(CC3)c4ccc(cc4)OC)c1 |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

| Purity | ≥98% |

Pharmacological Profile

This compound is characterized by its high potency and selectivity as a 5-HT1D receptor agonist. This selectivity is a key feature, distinguishing it from other serotonergic compounds.

Binding Affinity and Selectivity

While specific Ki values from the primary literature by Ennis et al. (1998) were not fully retrieved, subsequent studies have consistently highlighted the compound's remarkable selectivity. Notably, it exhibits a greater than 600-fold selectivity for the 5-HT1D receptor over the 5-HT1A and 5-HT2A receptors. Furthermore, it has been reported to have no significant activity at 5-HT1B, 5-HT1E, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. One study specifically mentioned a 5000-fold selectivity for the primate 5-HT1D versus the 5-HT1B receptor.

Functional Potency

This compound acts as an agonist at the 5-HT1D receptor. In vivo studies have demonstrated its functional potency in a model relevant to migraine pathophysiology.

| Assay | Species | Endpoint | Value |

| Dural Plasma Extravasation | Guinea Pig | Inhibition (IC₅₀) | 4.2 nmol/kg (s.c.) |

This in-vivo potency underscores the compound's potential as a tool for investigating the role of the 5-HT1D receptor in physiological and pathological processes.

Key Experiments and Methodologies

The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo experiments. This section details the methodologies of these key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target human serotonin receptor subtype or from brain tissue known to be rich in the receptor of interest. The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]5-HT) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP and GTPγS Binding)

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a 5-HT1D receptor agonist.

General Protocol (cAMP Assay):

-

Cell Culture: Cells stably expressing the human 5-HT1D receptor are cultured.

-

Agonist Stimulation: The cells are treated with increasing concentrations of this compound. Since the 5-HT1D receptor is a Gi/o-coupled receptor, its activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Often, adenylyl cyclase is stimulated with forskolin (B1673556) to create a measurable decrease.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or a luciferase-based reporter assay.

-

Data Analysis: A dose-response curve is generated, and the EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal inhibition of cAMP production, is calculated.

General Protocol (GTPγS Binding Assay):

-

Membrane Preparation: Membranes from cells expressing the 5-HT1D receptor are prepared.

-

Assay Reaction: The membranes are incubated with increasing concentrations of this compound in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

G Protein Activation: Agonist binding to the Gi/o-coupled 5-HT1D receptor stimulates the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS results in the accumulation of the activated, radiolabeled Gα subunit.

-

Separation and Quantification: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by filtration. The amount of radioactivity is quantified.

-

Data Analysis: The concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC₅₀) is determined.

In Vivo Dural Plasma Extravasation Model

Objective: To assess the in vivo efficacy of this compound in a model of neurogenic inflammation relevant to migraine.

Protocol (as conducted in Guinea Pigs):

-

Animal Preparation: Male guinea pigs are anesthetized. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively.

-

Trigeminal Ganglion Stimulation: The trigeminal ganglion is stimulated electrically, which leads to the release of pro-inflammatory neuropeptides and subsequent plasma protein extravasation in the dura mater.

-

Tracer Administration: A tracer, such as ¹²⁵I-labeled bovine serum albumin, is administered intravenously to quantify the extent of plasma extravasation.

-

Drug Administration: this compound is administered subcutaneously at various doses prior to trigeminal ganglion stimulation.

-

Sample Collection and Analysis: After a set period of stimulation, the animals are euthanized, and the dura mater is removed. The amount of radioactivity in the dural tissue is measured to quantify plasma extravasation.

-

Data Analysis: The dose of this compound that causes a 50% inhibition of the stimulation-induced plasma extravasation (IC₅₀) is calculated.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: 5-HT1D Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: Dural Plasma Extravasation Model Workflow

PNU-109291: A Technical Guide to Its Serotonin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-109291 is a potent and highly selective agonist for the serotonin (B10506) 5-HT1D receptor subtype. This technical guide provides a comprehensive overview of its binding affinity profile across a range of serotonin receptors. The data presented herein, derived from seminal radioligand binding studies, underscores the compound's remarkable selectivity, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT1D receptor. This document includes a detailed summary of its binding affinities, the experimental protocols used for their determination, and visual representations of the experimental workflow and the compound's selectivity.

Introduction

PNU-109291, chemically known as (S)-(-)-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-isochroman-6-carboxamide, emerged from a series of isochroman-6-carboxamides designed as highly selective 5-HT1D receptor agonists.[1] Its development was driven by the need for pharmacological tools that could differentiate the function of the 5-HT1D receptor from the closely related 5-HT1B receptor, particularly in the context of migraine research. The high selectivity of PNU-109291 for the primate 5-HT1D receptor over the 5-HT1B receptor and other serotonin receptor subtypes has established it as a critical pharmacological probe.

Quantitative Binding Affinity Data

The binding affinity of PNU-109291 for various serotonin receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented in Table 1 summarizes the binding affinities of PNU-109291 for several human serotonin receptor subtypes.

Table 1: Binding Affinity (Ki) of PNU-109291 for Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1D | Reference |

| 5-HT1D | 0.33 | - | [2] |

| 5-HT1A | >1000 | >3000-fold | [3] |

| 5-HT1B | >1000 | >3000-fold | [3] |

| 5-HT2A | >1000 | >3000-fold | [3] |

| 5-HT1E | No activity | - | [4] |

| 5-HT2B | No activity | - | [4] |

| 5-HT2C | No activity | - | [4] |

| 5-HT6 | No activity | - | [4] |

| 5-HT7 | No activity | - | [4] |

Note: "No activity" indicates that significant binding was not observed at the concentrations tested.

Experimental Protocols: Radioligand Binding Assays

The binding affinity data for PNU-109291 were generated using competitive radioligand binding assays. The following is a detailed description of the typical methodology employed in such studies.

Membrane Preparation

-

Cell Culture and Harvesting: Stably transfected cell lines expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) are cultured to near confluency. The cells are then harvested by scraping into a buffered solution.

-

Homogenization: The cell suspension is homogenized using a Polytron homogenizer in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard method (e.g., Bradford assay). The membrane preparations are then stored at -80°C until use.

Competitive Binding Assay

-

Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains the following components in a final volume of 250 µL:

-

Cell membranes (typically 10-50 µg of protein)

-

A fixed concentration of a suitable radioligand (e.g., [3H]5-HT or a subtype-selective radiolabeled antagonist) at a concentration near its Kd value.

-

Varying concentrations of the competing unlabeled ligand (PNU-109291).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound radioligand.

-

Washing: The filters are rapidly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression analysis program (e.g., Prism). The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of PNU-109291.

Signaling Pathway and Selectivity

The following diagram illustrates the high selectivity of PNU-109291 for the 5-HT1D receptor and the subsequent G-protein coupled signaling pathway.

Conclusion

PNU-109291 is a highly potent and selective 5-HT1D receptor agonist. Its remarkable selectivity, with over 3000-fold preference for the 5-HT1D receptor over other closely related serotonin receptor subtypes, makes it an indispensable tool for elucidating the specific roles of this receptor in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing PNU-109291 in their investigations.

References

- 1. Isochroman-6-carboxamides as highly selective 5-HT1D agonists: potential new treatment for migraine without cardiovascular side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential pharmacology between the guinea-pig and the gorilla 5-HT1D receptor as probed with isochromans (5-HT1D-selective ligands) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]

PNU109291 and Its Role in Trigeminal Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU109291 is a highly selective 5-HT1D receptor agonist that has demonstrated significant potential in the modulation of trigeminal nociception. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, key experimental findings, and the underlying signaling pathways. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate the replication and extension of this research. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for migraine and other trigeminal pain disorders.

Introduction: The Role of the Trigeminal System in Pain

The trigeminal sensory system is responsible for relaying sensory information, including pain, from the facial region to the central nervous system.[1] Nociceptive signals are transmitted by primary afferent neurons whose cell bodies reside in the trigeminal ganglion.[2] These neurons project to the trigeminal nucleus caudalis (TNC) in the brainstem, a critical site for the processing of trigeminal pain.[3][4] Activation of the trigeminovascular system, a network of trigeminal nerve fibers that innervate the cranial blood vessels, is a key event in the pathophysiology of migraine.[5] This activation leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which contributes to neurogenic inflammation and pain.[4][6]

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, are expressed on trigeminal ganglion neurons and play a crucial inhibitory role in this pathway.[7] Agonists of these receptors, such as the triptan class of drugs, are effective in the acute treatment of migraine.[5] this compound is a research compound that exhibits high selectivity for the 5-HT1D receptor subtype, offering a valuable tool to dissect the specific contribution of this receptor to the modulation of trigeminal nociception.[8][9]

This compound: A Selective 5-HT1D Receptor Agonist

This compound, chemically known as (S)-(-)-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-isochroman-6-carboxamide, is a potent and highly selective agonist for the primate 5-HT1D receptor, showing approximately 5000-fold selectivity over the 5-HT1B receptor.[8][9] This selectivity allows for the specific investigation of the 5-HT1D receptor's role in trigeminal pain pathways, independent of the vascular effects often attributed to 5-HT1B receptor activation.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of trigeminal nociception.

| Parameter | Experimental Model | Species | Value | Reference |

| IC50 | Inhibition of Dural Plasma Extravasation | Guinea Pig | 4.2 nmol/kg (s.c.) | [8][9] |

| Complete Blockade | Inhibition of Dural Plasma Extravasation | Guinea Pig | 73.3 nmol/kg (s.c.) | [8][9] |

| Effective Dose | Reduction of c-fos Immunoreactivity in TNC | Guinea Pig | ≥122.2 nmol/kg (s.c.) | [8][9] |

Table 1: In vivo efficacy of this compound in models of trigeminal nociception.

Experimental Protocols

Dural Plasma Extravasation Model

This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

Objective: To quantify the inhibition of plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.

Animals: Male Hartley guinea pigs.

Procedure:

-

Anesthesia: Animals are anesthetized, typically with a combination of urethane (B1682113) and α-chloralose.

-

Surgical Preparation: The trachea is cannulated for artificial ventilation. A femoral vein is catheterized for the administration of drugs and radiolabeled albumin. A femoral artery is cannulated to monitor blood pressure.

-

Trigeminal Ganglion Stimulation: A stereotaxic frame is used to position a stimulating electrode in the trigeminal ganglion.

-

Radiolabeled Albumin Injection: [¹²⁵I]-labeled bovine serum albumin is injected intravenously to trace plasma extravasation.

-

Drug Administration: this compound or vehicle is administered subcutaneously at various doses prior to stimulation.

-

Stimulation: The trigeminal ganglion is electrically stimulated (e.g., 0.6 mA, 5 ms, 5 Hz for 5 minutes).

-

Tissue Collection and Analysis: After a set period, the animal is euthanized, and the dura mater is dissected. The radioactivity in the dural tissue is measured using a gamma counter to quantify the amount of plasma extravasation.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in radioactivity compared to the vehicle-treated control group. The IC50 value is determined from the dose-response curve.

c-fos Immunoreactivity Model

The expression of the immediate early gene c-fos is used as a marker of neuronal activation. This model assesses the ability of a compound to inhibit the activation of second-order neurons in the trigeminal nucleus caudalis (TNC).

Objective: To quantify the reduction in the number of c-fos immunoreactive cells in the TNC following chemical stimulation of the meninges.

Animals: Male Hartley guinea pigs.

Procedure:

-

Drug Administration: this compound or vehicle is administered subcutaneously. In the study cited, it was given 45 minutes before and 15 minutes after the capsaicin (B1668287) challenge.[8][9]

-

Anesthesia: Animals are anesthetized.

-

Meningeal Stimulation: A chemical irritant, such as capsaicin, is administered intracisternally to activate trigeminal afferents.

-

Perfusion and Tissue Fixation: Two hours after stimulation, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Brainstem Sectioning: The brainstem is removed and post-fixed. Coronal sections of the medulla, containing the TNC, are cut on a cryostat or vibratome.

-

Immunohistochemistry:

-

Sections are incubated with a primary antibody against the c-fos protein.

-

This is followed by incubation with a biotinylated secondary antibody.

-

The signal is amplified using an avidin-biotin-peroxidase complex.

-

The immunoreactivity is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown nuclear stain in activated neurons.

-

-

Cell Counting and Analysis: The number of c-fos positive nuclei in specific laminae (I and II) of the TNC is counted under a light microscope. The effect of this compound is determined by comparing the number of labeled cells in the drug-treated group to the vehicle-treated group.

Signaling Pathways and Mechanism of Action

This compound exerts its effects on trigeminal nociception through the activation of 5-HT1D receptors located on the presynaptic terminals of trigeminal ganglion neurons. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.[10][11]

Caption: this compound signaling cascade in trigeminal neurons.

Activation of the 5-HT1D receptor by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn can modulate the activity of various ion channels. Additionally, the Gβγ subunits can directly inhibit voltage-gated calcium channels.[12] The net effect of these actions is a reduction in calcium influx into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane. This leads to the inhibition of the release of pro-nociceptive neuropeptides, such as CGRP and Substance P, from the trigeminal nerve endings.[6] By preventing the release of these neuropeptides, this compound attenuates neurogenic inflammation and reduces the transmission of pain signals to the TNC.

Caption: General experimental workflow for assessing this compound efficacy.

Conclusion and Future Directions

This compound has proven to be a valuable pharmacological tool for elucidating the specific role of the 5-HT1D receptor in trigeminal nociception. The data clearly indicate that activation of this receptor subtype is sufficient to inhibit key processes implicated in migraine, namely neurogenic dural extravasation and the activation of central trigeminal pathways. The high selectivity of this compound for the 5-HT1D receptor over the 5-HT1B receptor suggests that therapeutic agents targeting this receptor could potentially offer a favorable side-effect profile, particularly concerning cardiovascular effects associated with 5-HT1B-mediated vasoconstriction.

Future research should focus on further characterizing the downstream signaling events following 5-HT1D receptor activation in trigeminal neurons. Investigating the interaction of this pathway with other receptor systems, such as CGRP receptors, will provide a more complete understanding of the complex regulation of trigeminal nociception. Furthermore, the evaluation of this compound and other selective 5-HT1D agonists in a broader range of preclinical models of trigeminal pain, including models of trigeminal neuralgia and temporomandibular disorders, could reveal additional therapeutic applications for this class of compounds. The development of selective 5-HT1D receptor agonists remains a promising strategy for the discovery of novel and improved treatments for migraine and related headache disorders.

References

- 1. Identification of an adenylyl cyclase inhibitor for treating neuropathic and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models of trigeminal neuralgia: A commentary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective 5-HT1D alpha serotonin receptor gene expression in trigeminal ganglia: implications for antimigraine drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT(1B) and 5-HT(1D) receptors in the human trigeminal ganglion: co-localization with calcitonin gene-related peptide, substance P and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increase of capsaicin-induced trigeminal Fos-like immunoreactivity by 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increase of capsaicin-induced trigeminal Fos-like immunoreactivity by 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gi-protein-coupled 5-HT1B/D receptor agonist sumatriptan induces type I hyperalgesic priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

PNU109291 and its Role in Dural Plasma Extravasation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PNU109291, a selective 5-HT1D receptor agonist, and its effects on dural plasma extravasation, a key process implicated in the pathophysiology of migraine. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Dural Plasma Extravasation in Migraine

Dural plasma extravasation is the leakage of plasma proteins from dural blood vessels into the surrounding tissue. This process is a form of neurogenic inflammation and is considered a contributing factor to the pain associated with migraine headaches.[1][2] The trigeminal nerve, which innervates the dura mater, plays a crucial role in this process.[1] Activation of trigeminal afferents can lead to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which increase vascular permeability and lead to plasma extravasation.[3][4]

This compound: A Selective 5-HT1D Receptor Agonist

This compound is a highly selective agonist for the 5-HT1D receptor subtype.[5][6] This selectivity is significant because 5-HT1D receptors are predominantly expressed in trigeminal ganglia, whereas 5-HT1B receptors, the target of many older migraine medications, are also found in vascular smooth muscle and have been associated with vasoconstrictive side effects.[5][6][7] By specifically targeting the 5-HT1D receptor, this compound aims to inhibit neurogenic inflammation and trigeminal nociception without causing significant vasoconstriction.[5][6][8]

Quantitative Data Summary: Efficacy of this compound

The following table summarizes the quantitative data from a key study investigating the effect of this compound on dural plasma extravasation in male guinea pigs.[5][6]

| Parameter | Value | Unit | Notes |

| IC50 | 4.2 | nmol kg⁻¹ | The half maximal inhibitory concentration for reducing dural plasma extravasation. |

| Complete Blockade Dose | 73.3 | nmol kg⁻¹ | The dose at which this compound completely blocked the extravasation response. |

| c-fos Immunoreactivity Reduction | >50 | % | At a dose of ≥122.2 nmol kg⁻¹, indicating a reduction in neuronal activation. |

Experimental Protocols

The following section details the methodology used in the pivotal study to evaluate the effect of this compound on dural plasma extravasation.[5][6]

Animal Model

-

Species: Male guinea pigs.

Induction of Dural Plasma Extravasation

-

Anesthesia: The animals were anesthetized.

-

Trigeminal Ganglion Stimulation: The trigeminal ganglion was electrically stimulated to induce neurogenic inflammation and subsequent plasma extravasation in the dura mater.

Measurement of Dural Plasma Extravasation

-

Tracer Injection: [¹²⁵I]-labeled bovine serum albumin was injected intravenously as a plasma marker.

-

Tissue Collection: After a set period, the animals were euthanized, and the dura mater was collected.

-

Quantification: The amount of radioactivity in the dural tissue was measured to quantify the extent of plasma extravasation.

Drug Administration

-

This compound: Administered via subcutaneous (s.c.) injection.

-

GR-127935 (5-HT1B/1D antagonist): Administered intravenously (i.v.) to confirm the receptor-specific effect of this compound.

Measurement of Neuronal Activation

-

Meningeal Stimulation: Chemical stimulation of the meninges was induced by intracisternal administration of capsaicin (B1668287).

-

c-fos Immunohistochemistry: The trigeminal nucleus caudalis was examined for the presence of c-fos immunoreactive cells, a marker of neuronal activation.

-

This compound Administration: this compound was administered subcutaneously 45 minutes before and 15 minutes after the capsaicin injection.[5][6]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow described in the cited studies.

Caption: Experimental workflow for studying the effect of this compound on dural plasma extravasation.

Caption: this compound's inhibitory effect on the neurogenic inflammation cascade via 5-HT1D receptor agonism.

Conclusion

The selective 5-HT1D receptor agonist this compound has demonstrated significant efficacy in reducing dural plasma extravasation in preclinical models.[5][6] Its mechanism of action, centered on the inhibition of neuropeptide release from trigeminal nerve endings, offers a targeted approach to mitigating a key component of migraine pathophysiology.[5][6] The data and experimental protocols outlined in this guide provide a solid foundation for further research and development in the pursuit of novel anti-migraine therapies with improved side-effect profiles.

References

- 1. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imaging intracranial plasma extravasation in a migraine patient: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of OnabotulinumtoxinA in Chronic Migraine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Novel Therapeutic Targets in the Common Pathogenic Factors in Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU109291: A Technical Guide for Research Professionals

An In-depth Examination of a Potent and Selective 5-HT1D Receptor Agonist

Executive Summary

Commercial Availability

PNU109291 is not commercially available for research purposes. Tocris Bioscience, a prominent supplier of research chemicals, has discontinued (B1498344) the sale of this compound due to commercial reasons. Researchers interested in studying this compound would likely need to undertake its chemical synthesis.

Chemical and Physical Properties

This compound is a synthetic organic molecule belonging to the isochroman-6-carboxamide class. Its chemical structure and key properties are summarized below.

| Property | Value |

| Chemical Name | (S)-3,4-Dihydro-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-1H-2-benzopyran-6-carboxamide |

| Molecular Formula | C24H31N3O3 |

| Molecular Weight | 409.52 g/mol |

| CAS Number | 187665-60-7 |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described in the primary literature by Ennis et al. (1998) in the Journal of Medicinal Chemistry. While the full text of this article is not publicly available, the synthesis would logically involve the construction of the isochroman (B46142) core, followed by the elaboration of the carboxamide and the piperazinyl ethyl side chain. General synthetic strategies for isochroman derivatives often involve cyclization reactions of appropriately substituted phenylethyl alcohols or related precursors.

Pharmacological Profile

This compound is characterized by its high potency and selectivity as a 5-HT1D receptor agonist. This selectivity is a key feature, distinguishing it from many other 5-HT1B/1D agonists.

| Parameter | Value | Reference |

| Target | 5-HT1D Receptor | |

| Activity | Agonist | |

| Selectivity | > 600-fold over 5-HT1A and 5-HT2A receptors. No activity at 5-HT1B, 5-HT1E, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. |

Key Experimental Data and Protocols

The primary in vivo efficacy of this compound has been demonstrated in models of migraine, specifically focusing on its ability to inhibit neurogenic inflammation in the dura mater.

Inhibition of Dural Plasma Extravasation

A key study by Cutrer et al. (1999) demonstrated that this compound effectively reduces dural plasma extravasation induced by trigeminal ganglion stimulation in guinea pigs.

| Parameter | Value |

| IC50 | 4.2 nmol/kg (subcutaneous) |

| Maximal Inhibition | Complete blockade at 73.3 nmol/kg |

This protocol is a generalized procedure based on common practices in the field.

Reduction of c-fos Immunoreactivity

The same study by Cutrer et al. (1999) also showed that this compound reduces the expression of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis following chemical stimulation of the meninges.

| Treatment | Effect |

| This compound (≥ 122.2 nmol/kg, s.c.) | > 50% reduction in c-fos immunoreactive cells |

This is a generalized protocol for c-fos staining in brain tissue.

Signaling Pathways

The 5-HT1D receptor, like other members of the 5-HT1 receptor family, is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit.[1][2][3][4] Activation of the 5-HT1D receptor by an agonist such as this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA) and potentially influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

References

- 1. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

PNU-109291: A Discontinued Selective 5-HT1D Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-109291 is a potent and highly selective serotonin (B10506) 5-HT1D receptor agonist. Developed as a potential therapeutic agent for the treatment of migraine and associated headaches, its mechanism of action centers on the suppression of neurogenic inflammation in the dura mater and the attenuation of trigeminal nociception. This technical guide provides a comprehensive overview of the available scientific data on PNU-109291, including its pharmacological profile, experimental protocols, and signaling pathways.

Discontinuation and Supplier Information

PNU-109291 is no longer commercially available from major chemical suppliers. Both Tocris Bioscience and R&D Systems have officially discontinued (B1498344) the product. The specific reasons and exact date for its discontinuation are not publicly available.

For researchers requiring this compound for investigational purposes, custom synthesis is a viable option. Several companies specialize in the fee-for-service synthesis of complex organic molecules and may be contacted to inquire about the production of PNU-109291.

Pharmacological Profile

PNU-109291 is characterized by its high affinity and selectivity for the 5-HT1D receptor subtype. This selectivity is a key feature, as activation of the 5-HT1B receptor has been associated with cardiovascular side effects, such as coronary vasoconstriction.

Quantitative Data

The following table summarizes the key quantitative data available for PNU-109291.

| Parameter | Value | Species | Experimental Model | Reference |

| IC50 | 4.2 nmol/kg | Guinea Pig | Dural Plasma Extravasation | [1][2] |

| Receptor Selectivity | >5000-fold for 5-HT1D vs 5-HT1B | Primate | Receptor Binding Assays | [1][2] |

Mechanism of Action and Signaling Pathway

PNU-109291 exerts its pharmacological effects through the activation of 5-HT1D receptors located on trigeminal nerve endings. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein, Gαi.

Signaling Pathway Diagram

Caption: 5-HT1D Receptor Signaling Pathway Activated by PNU-109291.

Upon binding of PNU-109291, the activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates downstream signaling pathways, ultimately resulting in the inhibition of the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve terminals. This action is believed to be the primary mechanism for its anti-migraine effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for PNU-109291.

Dural Plasma Extravasation Model

This in vivo assay is used to assess the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for PNU109291 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU109291 is a potent and selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor, demonstrating over 600-fold selectivity against 5-HT1A and 5-HT2A receptors. Its high specificity makes it a valuable research tool for investigating the physiological and pathological roles of the 5-HT1D receptor. Preclinical studies have primarily focused on its potential therapeutic application in migraine, where it has been shown to effectively reduce neurogenic inflammation in the dura mater.[1] These application notes provide a summary of the available in vivo experimental data and detailed protocols for utilizing this compound in a research setting.

Data Presentation

In Vivo Efficacy of this compound in a Guinea Pig Model of Neurogenic Inflammation

| Parameter | Animal Model | Administration Route | This compound Dose | Effect | Reference |

| Dural Plasma Extravasation | Male Guinea Pig | Subcutaneous (s.c.) | IC50: 4.2 nmol/kg | Dose-dependent reduction in trigeminal ganglion stimulation-evoked extravasation. | [1] |

| Dural Plasma Extravasation | Male Guinea Pig | Subcutaneous (s.c.) | 73.3 nmol/kg | Complete blockade of trigeminal ganglion stimulation-evoked extravasation. | [1] |

| c-fos Immunoreactivity in Trigeminal Nucleus Caudalis | Male Guinea Pig | Subcutaneous (s.c.) | ≥122.2 nmol/kg | Over 50% reduction in capsaicin-induced c-fos positive cells. | [1][2] |

Physicochemical and Solubility Data for this compound

| Property | Value | Reference |

| Molecular Weight | 409.52 g/mol | |

| Formula | C24H31N3O3 | |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | |

| Purity | ≥98% | |

| Storage | Store at +4°C |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Modulating Neurogenic Inflammation

Caption: this compound signaling pathway in trigeminal neurons.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound on Dural Plasma Extravasation

This protocol is adapted from studies investigating neurogenic inflammation in a guinea pig model of migraine.[1]

1. Animal Model and Preparation:

-

Species: Male guinea pigs (Hartley strain, 250-350 g).

-

Anesthesia: Anesthetize with an appropriate anesthetic agent (e.g., sodium pentobarbital, 45 mg/kg, i.p.).

-

Surgical Preparation:

-

Perform a tracheotomy and cannulate the trachea to ensure a clear airway.

-

Cannulate the femoral vein for intravenous administration of substances.

-

Monitor and maintain core body temperature at 37°C.

-

2. This compound Formulation and Administration:

-

Vehicle: While the specific vehicle is not always detailed in the literature, this compound is soluble in DMSO and ethanol. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with saline to the final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.

-

Administration: Administer this compound via subcutaneous (s.c.) injection. Doses ranging from 1 to 100 nmol/kg can be tested to establish a dose-response curve.

3. Induction of Dural Plasma Extravasation:

-

Mount the animal in a stereotaxic frame.

-

Create a cranial window over the superior sagittal sinus.

-

Lower a stimulating electrode to the trigeminal ganglion.

-

Administer [¹²⁵I]-labeled bovine serum albumin intravenously as a marker for plasma extravasation.

-

Electrically stimulate the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).

4. Quantification of Plasma Extravasation:

-

After stimulation, collect a blood sample to determine the circulating concentration of the radiolabel.

-

Euthanize the animal and carefully dissect the dura mater.

-

Measure the radioactivity in the dural tissue using a gamma counter.

-

Calculate the amount of plasma extravasation as µL of plasma per mg of tissue.

5. Control Groups:

-

Vehicle Control: Administer the vehicle solution instead of this compound.

-

Positive Control (Antagonist): To confirm the 5-HT1D receptor-mediated effect, pre-treat a group of animals with a selective 5-HT1B/1D receptor antagonist, such as GR-127935 (intravenously), before administering this compound and inducing extravasation.[1]

Protocol 2: Assessment of this compound on c-fos Expression in the Trigeminal Nucleus Caudalis

This protocol evaluates the effect of this compound on neuronal activation in the trigeminal nucleus caudalis (TNC), a key area for processing nociceptive information from the meninges.[1][2]

1. Animal Model and Drug Administration:

-

Species: Male guinea pigs.

-

This compound Administration: Administer this compound (e.g., ≥122.2 nmol/kg, s.c.) at specified time points before and after the chemical stimulus (e.g., 45 minutes before and 15 minutes after capsaicin administration).[1][2]

2. Induction of c-fos Expression:

-

Anesthetize the animal.

-

Administer a chemical stimulus to activate trigeminal afferents. A common method is the intracisternal injection of capsaicin (e.g., 30 µg in a small volume).

3. Tissue Processing:

-

Two hours after the stimulus, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brainstem and post-fix the tissue.

-

Cryoprotect the tissue (e.g., in 30% sucrose) and section the TNC region on a cryostat.

4. Immunohistochemistry for c-fos:

-

Incubate the tissue sections with a primary antibody against the c-fos protein.

-

Follow with an appropriate biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

-

Visualize the c-fos positive cells using a chromogen such as diaminobenzidine (DAB).

5. Analysis:

-

Under a light microscope, count the number of c-fos positive nuclei in the different laminae of the TNC.

-

Compare the number of c-fos positive cells between the this compound-treated group and a vehicle-treated control group.

Concluding Remarks

References

Preparation of PNU109291 for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU109291 is a potent and selective 5-HT1D receptor agonist. Due to its physicochemical properties, careful preparation is required to ensure its proper dissolution and stability for in vivo animal studies. This document provides detailed application notes and protocols for the preparation of this compound for administration in animal models, focusing on creating a safe and effective formulation for subcutaneous delivery.

Physicochemical Properties

A critical aspect of preparing this compound for animal studies is understanding its solubility. Based on available data, the solubility of this compound in common laboratory solvents is summarized below.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM[1] |

| Ethanol (B145695) | Soluble to 100 mM[1] |

| Water | Poorly soluble |

Given its poor water solubility, a co-solvent strategy is necessary to prepare this compound for administration in aqueous physiological systems.

Recommended Protocol for Subcutaneous Administration

This protocol is designed for the preparation of a this compound dosing solution suitable for subcutaneous injection in rodents. The final concentration of the dosing solution should be determined by the researcher based on the desired dosage and the animal's weight. The following protocol provides a general guideline.

Materials and Reagents

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Ethanol (200 proof), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, pyrogen-free syringes and needles

-

Vortex mixer

Preparation of Stock Solution (100 mM)

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the this compound powder in sterile DMSO or ethanol to a final concentration of 100 mM.

-

Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for future use, though stability should be verified for long-term storage.

Preparation of Dosing Solution

This protocol utilizes a co-solvent system to ensure the solubility of this compound in a physiologically compatible vehicle. The final concentration of organic solvents should be minimized to avoid toxicity.

-

Vehicle Preparation : Prepare a fresh vehicle solution consisting of 10% DMSO (or ethanol), and 90% sterile saline (v/v).

-

Dilution : Based on the desired final concentration for dosing, calculate the volume of the 100 mM this compound stock solution needed.

-

Mixing : In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of the vehicle. For example, to prepare 1 mL of a 1 mM dosing solution, add 10 µL of the 100 mM stock solution to 990 µL of the vehicle.

-

Vortex : Vortex the solution thoroughly to ensure homogeneity.

-

Final Check : Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle composition, and further optimization of the vehicle may be necessary.

Administration Guidelines for Rodents

The appropriate administration route and volume are crucial for the well-being of the animal and the reliability of the experimental data.

| Route | Recommended Maximum Volume (Mouse) | Recommended Maximum Volume (Rat) | Needle Gauge |

| Subcutaneous (s.c.) | 100-200 µL per site | 1-2 mL per site | 25-27 G |

Note: For larger volumes, it is recommended to inject at multiple sites.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound and its known signaling pathway.

Safety Precautions

-

This compound is a research chemical. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.

-

DMSO and ethanol are flammable. Handle with care and away from open flames.

-

When administering substances to animals, ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and are performed by trained personnel.

Discussion

The protocol provided offers a starting point for the preparation of this compound for animal studies. Researchers may need to adjust the vehicle composition or the final concentration of the dosing solution based on the specific requirements of their study and the observed solubility and stability of the compound. For instance, if precipitation is observed, decreasing the final concentration or slightly increasing the percentage of the co-solvent in the vehicle may be necessary. However, it is crucial to keep the concentration of organic solvents as low as possible to minimize potential toxicity and vehicle-induced effects.

In a study involving subcutaneous injection of this compound in guinea pigs, doses were administered in the nanomolar per kilogram range, highlighting the potency of the compound.[2][3] This suggests that high concentrations in the dosing solution may not always be necessary, which can help in minimizing the amount of organic co-solvent administered to the animals.

For alternative routes of administration, such as oral gavage or intravenous injection, further formulation development would be required. For oral delivery of poorly soluble compounds, strategies such as suspensions, emulsions, or the use of cyclodextrins can be explored.[4][5][6][7] Intravenous formulations must be sterile and particle-free, often requiring more complex solubilization techniques to ensure the compound remains in solution upon injection into the bloodstream.

By following these guidelines, researchers can prepare this compound in a manner that is suitable for animal administration, enabling the accurate and reliable investigation of its in vivo pharmacological effects.

References

- 1. PNU 109291 | CAS:187665-60-7 | Potent and selective 5-HT1D agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. future4200.com [future4200.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for PNU109291 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU109291 is a potent and highly selective 5-HT1D receptor agonist.[1][2] This document provides a summary of the available dose-response data for this compound in a relevant preclinical model of neurogenic inflammation, a key process in the pathophysiology of migraine. While the primary data presented here was generated in guinea pig models, it offers a valuable starting point for researchers designing studies in other rodent species, such as rats, where public data for this specific compound is currently unavailable. The provided protocols and signaling pathway diagrams are intended to guide future research and facilitate the investigation of this compound's therapeutic potential.

Data Presentation

The following tables summarize the quantitative dose-response data for this compound in a guinea pig model of trigeminal nerve stimulation-induced dural plasma extravasation and capsaicin-induced c-fos expression in the trigeminal nucleus caudalis.

Table 1: Dose-Response of this compound on Dural Plasma Extravasation in Guinea Pigs [1][2]

| Parameter | Value | Unit | Administration Route |

| IC50 | 4.2 | nmol/kg | Subcutaneous (s.c.) |

| Complete Blockade | 73.3 | nmol/kg | Subcutaneous (s.c.) |

Table 2: Effect of this compound on Capsaicin-Evoked c-fos Immunoreactivity in Guinea Pigs [1][2]

| Dose (s.c.) | Effect |

| ≥ 122.2 nmol/kg | >50% reduction in c-fos immunoreactive cells |

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound in the context of migraine pathophysiology and a general workflow for investigating its effects in a rodent model.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature, which can be adapted for use in rat models.

Trigeminal Ganglion Stimulation-Induced Dural Plasma Extravasation

This protocol is adapted from a study in guinea pigs and serves as a model for assessing the in vivo efficacy of this compound in inhibiting neurogenic inflammation.[1][2]

Objective: To determine the dose-dependent effect of this compound on the extravasation of plasma proteins in the dura mater following electrical stimulation of the trigeminal ganglion.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

This compound

-

Anesthetic (e.g., sodium pentobarbital)

-

[¹²⁵I]-labeled bovine serum albumin ([¹²⁵I]-BSA)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Gamma counter

-

Saline solution

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the femoral vein for intravenous injections.

-

Drug Administration: Administer this compound subcutaneously at various doses. A vehicle control group should be included.

-

Tracer Injection: Inject [¹²⁵I]-BSA intravenously.

-

Trigeminal Ganglion Stimulation: Lower a bipolar stimulating electrode into the trigeminal ganglion. Stimulate the ganglion electrically (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes).

-

Sample Collection: After stimulation, collect a blood sample and perfuse the animal with saline. Excise the dura mater.

-

Quantification: Measure the radioactivity in the dura mater and plasma samples using a gamma counter.

-

Data Analysis: Calculate the amount of plasma extravasation and determine the dose-response curve for this compound.

Capsaicin-Induced c-fos Immunoreactivity in the Trigeminal Nucleus Caudalis

This protocol, also based on a guinea pig study, is designed to assess the effect of this compound on neuronal activation in the trigeminal nucleus caudalis, a key region for processing headache pain.[1][2]

Objective: To evaluate the dose-dependent effect of this compound on the expression of c-fos, a marker of neuronal activation, in the trigeminal nucleus caudalis following chemical stimulation of the meninges.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

This compound

-